molecular formula C12H10ClN3O2S2 B5796821 3-chloro-4-methoxy-N-(1,3-thiazol-2-ylcarbamothioyl)benzamide

3-chloro-4-methoxy-N-(1,3-thiazol-2-ylcarbamothioyl)benzamide

Cat. No.: B5796821
M. Wt: 327.8 g/mol
InChI Key: PIWALOMPSUOEEH-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-(1,3-thiazol-2-ylcarbamothioyl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro and methoxy group, and a thiazole ring attached via a carbamothioyl linkage. This compound is part of the thiazole family, known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-(1,3-thiazol-2-ylcarbamothioyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by its attachment to the benzamide core. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF), and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-(1,3-thiazol-2-ylcarbamothioyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a simpler thiazole compound. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

3-chloro-4-methoxy-N-(1,3-thiazol-2-ylcarbamothioyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-(1,3-thiazol-2-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. This binding can inhibit the growth of bacteria or fungi, reduce inflammation, or induce apoptosis in tumor cells. The exact pathways depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

What sets 3-chloro-4-methoxy-N-(1,3-thiazol-2-ylcarbamothioyl)benzamide apart is its unique combination of functional groups, which confer a distinct set of biological activities. The presence of both chloro and methoxy groups, along with the thiazole ring, enhances its potential as a multi-targeted bioactive molecule .

Properties

IUPAC Name

3-chloro-4-methoxy-N-(1,3-thiazol-2-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2S2/c1-18-9-3-2-7(6-8(9)13)10(17)15-11(19)16-12-14-4-5-20-12/h2-6H,1H3,(H2,14,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWALOMPSUOEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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